4-Chloro-2,2'-bipyridine

Descripción

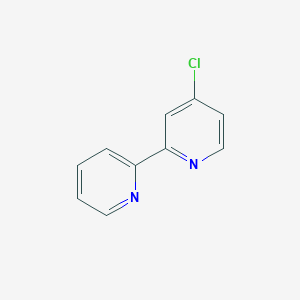

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEGJZGCPOORDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570005 | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14162-94-8 | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Bipyridine Scaffolds in Modern Chemical Science

The 2,2'-bipyridine (B1663995) (bpy) scaffold is one of the most fundamental and widely utilized ligands in coordination chemistry. nih.gov Its prominence stems from its ability to act as a strong bidentate chelating ligand, binding to metal ions through its two nitrogen atoms to form a stable five-membered ring. wikipedia.orgrsc.org This chelation results in the formation of robust and well-defined metal complexes that have been instrumental in advancing numerous scientific fields. researchgate.net

Coordination compounds incorporating the bipyridine framework have played a pivotal role in developing our understanding of the fundamental principles of chemistry, including the thermodynamics, kinetics, photophysics, and electrochemistry of metal complexes. nih.gov The versatility of the bipyridine scaffold allows for straightforward functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting ligands and their metal complexes. researchgate.net This tunability has led to their application in diverse areas such as supramolecular chemistry, bioinorganic chemistry, and the development of polymeric materials. orgsyn.org Ruthenium and platinum complexes of bipyridine, for example, exhibit intense luminescence, which is harnessed in various practical applications. wikipedia.orgchemicalbook.com

| Field of Application | Specific Use Case / Research Area |

|---|---|

| Catalysis | Photocatalytic CO₂ reduction, oxidation of alcohols, and various cross-coupling reactions. sigmaaldrich.comacs.orgacs.org |

| Materials Science | Development of luminescent materials, sensors, and organic light-emitting diodes (OLEDs). orgsyn.org |

| Supramolecular Chemistry | Construction of complex, self-assembled metallosupramolecular architectures. nih.govorgsyn.org |

| Bioinorganic & Medicinal Chemistry | Investigation of antimicrobial, antiviral, and antitumor properties. chemicalbook.comresearchgate.netnih.gov |

| Analytical Chemistry | Colorimetric determination of metal ions, particularly iron. chemicalbook.comnih.gov |

Unique Aspects of Halogenated 2,2 Bipyridine Derivatives

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the 2,2'-bipyridine (B1663995) framework imparts unique properties that distinguish these derivatives from the parent compound. Halogenation significantly alters the electronic landscape of the bipyridine ligand. Halogens are electron-withdrawing groups, and their presence can modify the electron density on the pyridine (B92270) rings through inductive and resonance effects. tandfonline.com This electronic perturbation directly influences the properties of the corresponding metal complexes. tandfonline.com

For instance, the redox potentials of metal complexes containing halogenated bipyridines can be tuned. Studies on ruthenium(II) complexes with chloro-substituted phenanthroline (a related ligand) and bipyridine have shown that the chloro group can alter the redox properties in an advantageous manner or have little impact, demonstrating the nuanced effects of halogenation. uark.edu Similarly, fluorinated bipyridine ligands have been shown to influence the photophysical properties of their metal complexes; iridium(III) complexes with fluorinated bipyridines can exhibit blue-shifted phosphorescence, a desirable trait for applications in OLEDs.

Beyond modulating electronic properties, halogen atoms serve as versatile reactive sites for further synthetic modifications. smolecule.com They are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex and highly functionalized bipyridine ligands. mdpi.comresearchgate.net This synthetic utility makes halogenated bipyridines valuable intermediates for creating tailored ligands for specific applications in catalysis and materials science. forecastchemicals.comsmolecule.com Furthermore, halogenated bipyridines are explored in crystal engineering as halogen bond acceptors, contributing to the rational design of new solid-state materials. acs.orgnih.gov Research has also indicated that halogenation can enhance the biological activities of bipyridine derivatives, with some compounds showing potential as antimicrobial or anticancer agents. smolecule.com

| Complex | Key Property Investigated | Observation |

|---|---|---|

| Ru(Cl-phen)(bpy)₂(PF₆)₂ | Redox Properties (Cyclic Voltammetry) | Cyclic-voltammetric studies indicated that the chloro substitution had little to an advantageous impact on the redox properties of the complexes compared to the unsubstituted analogues. uark.edu |

| Ru(Cl-phen)₃(PF₆)₂ | Absorption & Emission Spectroscopy | The absorption spectra showed characteristic metal-to-ligand charge-transfer (MLCT) bands, and the complexes exhibited strong emission in the visible region, indicating that the fundamental photophysical properties were retained. uark.edu |

Historical Development and Evolution of 2,2 Bipyridine Research

Homocoupling Approaches for Bipyridine Analogues

Homocoupling reactions represent a fundamental strategy for the synthesis of symmetrical 2,2'-bipyridines, typically by joining two identical pyridine (B92270) precursors. These methods are crucial for creating the foundational bipyridine skeleton.

Nickel-Catalyzed Reductive Homocoupling Strategies

Nickel-catalyzed reductive homocoupling is an effective method for constructing symmetrical biaryl compounds, including 2,2'-bipyridines, from aryl halides. mdpi.comresearchgate.net This approach typically involves a nickel catalyst, often in a low oxidation state, and a stoichiometric reductant like zinc powder. The reaction proceeds by the coupling of two molecules of a halopyridine. researchgate.net

A notable example is the synthesis of a 2,2'-bipyridine-4,4'-dicarboxylic acid derivative. In this process, 2-chloro-4-carboxymethylpyridine undergoes homocoupling in the presence of a catalytic system composed of nickel(II) chloride hexahydrate, triphenylphosphine, and zinc powder in dimethylformamide (DMF). google.com The reaction is refluxed for several hours to yield the corresponding 4,4'-disubstituted-2,2'-bipyridine. google.com While traditionally requiring stoichiometric amounts of nickel complexes, catalytic versions have been developed, though they can sometimes be hampered by competing reductive dehalogenation of the starting material. researchgate.net More recent advancements have demonstrated that these couplings can be efficiently catalyzed by simple nickel salts without the need for external ligands. researchgate.net

Table 1: Nickel-Catalyzed Homocoupling for Bipyridine Synthesis A representative example of forming a 2,2'-bipyridine core using nickel-catalyzed homocoupling.

| Starting Material | Catalyst System | Solvent | Conditions | Product |

| 2-chloro-4-carboxymethylpyridine | NiCl₂·6H₂O / PPh₃ / Zn | DMF | Reflux, 5 hours | 2,2'-bipyridine-4,4'-dicarboxylate |

Data sourced from patent CN102199120B. google.com

Ullmann-Type Coupling Reactions in Bipyridine Synthesis

The Ullmann reaction is a classic and valuable technique for synthesizing symmetrical bipyridines. mdpi.comthieme-connect.com The traditional method involves the copper-mediated homocoupling of aryl halides, such as 2-bromopyridine (B144113) or 2-chloropyridine (B119429), at high temperatures (often exceeding 200 °C) with a stoichiometric amount of copper powder. mdpi.comresearchgate.netorganic-chemistry.org This process has been a cornerstone of bipyridine synthesis for decades. researchgate.net

The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org Despite its utility, the harsh conditions and the need for large amounts of copper have prompted the development of more modern, milder protocols. mdpi.com Recent advancements include the use of bimetallic catalytic systems, such as a combination of a palladium catalyst with a copper co-catalyst, which can facilitate the reaction under less demanding conditions. mdpi.compreprints.org For instance, the combination of palladium(II) acetate (B1210297) and copper powder has been shown to effectively couple bromopyridines. mdpi.com Furthermore, bimetallic gold-palladium alloy nanoclusters have been reported as highly effective catalysts for the Ullmann coupling of chloropyridines under ambient conditions, with 2-chloropyridine showing higher reactivity than 2-bromopyridine in this system. mdpi.compreprints.org

Copper-Mediated Oxidative Homocoupling Protocols

Distinct from the Ullmann reaction which couples aryl halides, copper-mediated oxidative homocoupling achieves the synthesis of biaryls through the direct coupling of two C-H bonds. documentsdelivered.comresearchgate.net This approach is highly atom-economical and environmentally benign as it avoids the need for pre-halogenated substrates. researchgate.net The reaction typically employs a copper catalyst, often a copper(I) or copper(II) salt, and an oxidant such as air or oxygen. documentsdelivered.combeilstein-journals.org

While direct examples for the synthesis of the parent 2,2'-bipyridine are less common, the methodology has been successfully applied to related nitrogen heterocycles. For instance, a facile and efficient copper(I)-catalyzed intermolecular direct C-H homocoupling of imidazo[1,2-a]pyridines has been developed, yielding biimidazo[1,2-a]pyridines with excellent regioselectivity. documentsdelivered.com The mechanism for these aerobic oxidative couplings often involves the oxidation of a Cu(I) species to a higher oxidation state, which then facilitates the C-C bond formation. nih.gov The principles of this strategy offer a potential pathway for the direct synthesis of bipyridine structures from pyridine itself.

Cross-Coupling Reactions for Diversified 2,2'-Bipyridine Structures

Cross-coupling reactions are indispensable tools for synthesizing unsymmetrical bipyridines and for introducing functional groups onto a pre-existing bipyridine scaffold. For a molecule like 4-Chloro-2,2'-bipyridine, the chlorine atom serves as a versatile handle for such transformations.

Suzuki Coupling Methodologies for Substituted Bipyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, and it has been extensively applied to the synthesis of functionalized bipyridines. mdpi.comresearchgate.net The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com

The chlorine substituent in this compound makes it an excellent substrate for Suzuki coupling, allowing for the introduction of a wide variety of aryl or other organic groups at the 4-position. The reactivity of chloro-substituted bipyridines in palladium-catalyzed reactions has been well-demonstrated. For example, a chloro-substituted 2,2'-bipyridine derivative can be selectively coupled with an arylboronic acid. beilstein-journals.org In a sequential coupling strategy, a bipyridine containing both a nonaflate and a chloro group was first coupled at the more reactive nonaflate position, after which the untouched chloro substituent was successfully replaced in a second Suzuki coupling step, highlighting the utility of the chloro group as a coupling site. beilstein-journals.org The development of stabilized 2-pyridylboron compounds has overcome earlier challenges, making the Suzuki coupling a highly efficient route to a vast library of functionalized 2,2'-bipyridines. researchgate.net

Table 2: Suzuki Coupling for Functionalization of Chloro-Substituted Bipyridines Illustrative examples of Suzuki coupling involving a chloro-bipyridine moiety.

| Bipyridine Substrate | Coupling Partner | Catalyst | Base | Product | Yield |

| 6-Chloro-4'-phenyl-2,2'-bipyridine-4-nonaflate | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Chloro-4'-(4-acetylphenyl)-2,2'-bipyridine-4-nonaflate | ~54% |

| 4-Nonaflate-6-phenyl-2,2'-bipyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(4-Tolyl)-6-phenyl-2,2'-bipyridine | Very Good |

Data adapted from related chloro-bipyridine coupling reactions. beilstein-journals.org

Negishi Coupling Protocols for 2,2'-Bipyridine Derivatives

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide under palladium or nickel catalysis, is another premier method for synthesizing functionalized bipyridines. thieme-connect.comorgsyn.org It is known for its mild reaction conditions, high yields, and excellent functional group tolerance, accommodating sensitive groups like esters and nitriles. thieme-connect.comorgsyn.orgorgsyn.org

Specifically, this compound is a viable substrate for Negishi coupling, enabling the introduction of substituents at the 4-position. dur.ac.uk The reaction efficiently converts chloro- and bromopyridines into functionalized 2,2'-bipyridines using commercially available starting materials. thieme-connect.com For instance, the coupling of 2-pyridylzinc halides with various halopyridines, including chloropyridines with electron-withdrawing groups, proceeds smoothly in the presence of a palladium catalyst like Pd(PPh₃)₄. thieme-connect.com This method is not only useful for creating simple substituted bipyridines but also for synthesizing more complex synthons, such as 6-bromo-2,2'-bipyridine (B106941) from 2,6-dibromopyridine, which can be used in larger supramolecular structures. thieme-connect.com The impressive tolerance of various functional groups makes Negishi coupling a powerful and versatile tool for the diversification of the this compound core. orgsyn.orgorgsyn.org

Table 3: Negishi Coupling for the Synthesis of Functionalized Bipyridines from Halopyridines A summary of representative Negishi cross-coupling reactions.

| Halopyridine | Organozinc Reagent | Catalyst | Conditions | Product | Yield |

| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | r.t., 19 h | 2,2'-Bipyridine | 94% |

| 2-Chloropyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 50 °C, 40 h | 2,2'-Bipyridine | 87% |

| 2-Bromo-5-nitropyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | r.t., 24 h | 5-Nitro-2,2'-bipyridine | 87% |

| 2,6-Dibromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | r.t., 24 h | 6-Bromo-2,2'-bipyridine | 73% |

| 2-Bromo-6-methylpyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | r.t., 18 h | 6-Methyl-2,2'-bipyridine | 85% |

Data sourced from related halopyridine coupling reactions. thieme-connect.com

Palladium-Catalyzed Selective Bromine-Substitution in Pyridine Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized bipyridines. mdpi.com A key strategy involves the selective substitution of bromine atoms in pyridine precursors. For instance, 4,4'-dibromo-2,2'-bipyridine (B104092) can undergo selective mono- or disubstitution reactions under palladium catalysis, providing a versatile route to various derivatives. researchgate.netresearchgate.net

One notable approach is the Stille coupling, where 2-bromo-4-halopyridines are coupled with organotin reagents. For example, the reaction of 2-bromo-4-chloropyridine (B1272041) with hexamethyldistannane (B1337061) in the presence of a palladium catalyst like Pd(PPh₃)₄ yields 4,4'-dichloro-2,2'-bipyridine (B155489) with high halogen selectivity. semanticscholar.org This method is efficient for creating symmetrical 4,4'-dihalo-2,2'-bipyridines. researchgate.netsemanticscholar.org

The reactivity of different halogen-substituted pyridines can be exploited for selective functionalization. For instance, in a palladium-catalyzed coupling, the more reactive bromine at the 4-position can be selectively substituted while leaving a chlorine at the 2-position intact. This differential reactivity allows for sequential functionalization of the bipyridine core.

| Starting Material | Catalyst | Reagents | Product | Yield (%) | Reference |

| 2-Bromo-4-chloropyridine | Pd(PPh₃)₄ | Hexamethyldistannane | 4,4'-Dichloro-2,2'-bipyridine | 70 | semanticscholar.org |

| 2,4-Dibromopyridine | Pd(PPh₃)₄, CuI | Pyridylstannane | 4,4'-Dibromo-2,2'-bipyridine | 56 | semanticscholar.org |

| 4,4'-Dibromo-2,2'-bipyridine | Palladium Catalyst | Various nucleophiles | Mono- or disubstituted products | Varies | researchgate.netresearchgate.net |

Other Advanced Synthetic Pathways for this compound Derivatives

Beyond palladium-catalyzed bromine substitution, several other advanced synthetic methodologies have been developed to access this compound and its derivatives.

Ring-Forming Condensations and Cycloaddition Reactions

Ring-forming condensation reactions represent a classical yet effective method for constructing the bipyridine framework. These reactions often involve the condensation of α,β-unsaturated ketones or their equivalents with ammonia (B1221849) or ammonium (B1175870) salts. For instance, the condensation of a dione (B5365651) with ammonium acetate can lead to the formation of the terpyridine core, which can be subsequently chlorinated. researchgate.net

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer another powerful strategy. chim.it Azoalkenes can act as heterodienes in these reactions, reacting with electron-rich C=C bonds to form heterocyclic rings. chim.it While not directly yielding this compound in a single step, these methods provide access to substituted pyridine rings that can be further elaborated into the desired bipyridine structure. Higher-order cycloadditions, such as [4+2+2] cycloadditions catalyzed by transition metals, can directly form eight-membered rings, offering a rapid increase in molecular complexity. illinois.edu

Nucleophilic Substitution Reactions in Halopyridines

Nucleophilic aromatic substitution (SNAr) on halopyridines is a fundamental method for introducing various functional groups. sci-hub.se The reactivity of halopyridines towards nucleophiles generally follows the order F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and reaction conditions. sci-hub.se

In the context of this compound synthesis, nucleophilic substitution can be used to introduce the chloro group itself or to further functionalize a pre-existing chloro-bipyridine. For example, the chlorine atoms in 2,2'-dichloro-4,4'-bipyridine (B1587837) can be substituted by other nucleophiles. Microwave irradiation has been shown to significantly accelerate these substitution reactions, often leading to higher yields in shorter reaction times. sci-hub.se Recently, trimethylammonium groups have been utilized as effective leaving groups in nucleophilic aromatic substitution reactions on bipyridines, allowing for mild reaction conditions to introduce a variety of nucleophiles. acs.org

| Halopyridine | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Iodopyridine | PhSNa | Microwave, HMPA, ~100°C, 0.5-3 min | 2-Phenylthiopyridine | 99 | sci-hub.se |

| 2-Fluoropyridine | PhCH₂OH | NMP | 2-Benzyloxypyridine | High | sci-hub.se |

| 6-Trimethylammonium 2,2'-bipyridine tetrafluoroborate | Methanol-d₄, NaH | THF | 6-Methoxy-d₃-2,2'-bipyridine | 89 | acs.org |

Transition-Metal-Free Carbon-Hydrogen Functionalization Approaches

In recent years, transition-metal-free C-H functionalization has emerged as a more sustainable and cost-effective alternative to traditional cross-coupling methods. acs.orgnih.gov These reactions often proceed via radical pathways. One approach involves base-promoted homolytic aromatic substitution (HAS), where an aryl radical, generated from an aryl halide and a strong base like potassium tert-butoxide, adds to an arene. acs.org

For the synthesis of bipyridines, a transition-metal-free protocol employing a phenalenyl (PLY)-based ligand has been developed. nih.gov This method relies on a single electron transfer (SET) mechanism to generate a reactive heteroaryl radical from a halogenated pyridine, which then couples with another pyridine molecule. nih.gov This approach offers a broad substrate scope and can produce heterobiaryls in excellent yields with low catalyst loading. nih.gov

Synthesis of Chloromethyl-Substituted Bipyridines

Chloromethyl-substituted bipyridines are valuable intermediates, as the chloromethyl group serves as a reactive handle for further functionalization. orgsyn.org A common method for their synthesis involves the halogenation of dimethyl-2,2'-bipyridines. To overcome issues with selectivity often encountered in radical halogenations, a two-step process is frequently employed. orgsyn.org This involves the deprotonation of the methyl groups with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as chlorotrimethylsilane (B32843) (TMSCl) to form a silyl (B83357) intermediate. orgsyn.org This intermediate is then treated with a chlorinating agent like hexachloroethane (B51795) in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) to yield the desired chloromethyl-bipyridine. orgsyn.org This method provides high yields and good regioselectivity.

An alternative approach involves the direct chloromethylation of 2,2'-bipyridine using formaldehyde (B43269) and hydrochloric acid with a Lewis acid catalyst, though this can sometimes lead to issues with regioselectivity. Another route starts from 2,6-dibromopyridine, which can be converted to 2-bromo-6-hydroxymethylpyridine using a Grignard reagent and then chlorinated to 2-bromo-6-chloromethylpyridine. mdpi.com

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of bipyridines to reduce environmental impact and improve efficiency. This includes the use of less hazardous reagents, milder reaction conditions, and the development of catalytic processes that minimize waste.

One area of focus is the replacement of toxic and pyrophoric reagents. For example, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) instead of n-butyllithium for the synthesis of brominated chloromethylpyridines avoids cryogenic conditions and the handling of a highly pyrophoric substance. mdpi.com Similarly, using cyanuric chloride as a chlorinating agent instead of thionyl chloride avoids the production of toxic sulfur dioxide gas. mdpi.com

The development of transition-metal-free C-H functionalization methods also aligns with green chemistry principles by avoiding the use of often expensive and toxic heavy metals. acs.orgnih.gov Furthermore, the use of photocatalysis and electrochemical methods for bipyridine synthesis represents a promising green approach, as these methods can often be performed under mild conditions using sustainable energy sources. mdpi.com

Efforts are also being made to develop more atom-economical reactions, such as catalytic C-H activation and dimerization reactions, which reduce the formation of stoichiometric byproducts. mdpi.compreprints.org For instance, a copper-catalyzed decarboxylative homocoupling of ortho-nitrobenzoic acids provides a waste-free protocol for synthesizing valuable 2,2'-dinitrosubstituted biaryls. rsc.org While not directly producing this compound, these advancements in green catalytic methods for biaryl synthesis pave the way for more sustainable routes to functionalized bipyridines.

Fundamental Coordination Modes and Structural Geometries

The coordination behavior of this compound is largely defined by the foundational structure of the 2,2'-bipyridine (bpy) framework, which is modified by the electronic influence of the chlorine atom.

Like its parent compound, 2,2'-bipyridine, this compound functions as a robust bidentate chelating agent, coordinating to a metal center through its two nitrogen atoms. squ.edu.omchemicalbook.com This chelation forms a stable five-membered ring, a structural motif that is highly favored in coordination chemistry and contributes to the thermodynamic stability of the resulting complexes, an effect known as the chelate effect. acs.org The two pyridine rings of the ligand tend to be coplanar when coordinated, which facilitates the delocalization of π-electrons across the ligand framework and influences the electronic properties of the complex. lookchem.com This N,N'-chelation is a ubiquitous feature, forming the basis for the construction of various mononuclear complexes, such as [M(4-Cl-bpy)n]Xz, and more complex supramolecular structures. squ.edu.om

The introduction of a chlorine atom at the 4-position of the bipyridine ring significantly modulates the ligand's electronic properties. Chlorine is an electron-withdrawing group, which reduces the electron density on the pyridine rings and decreases the basicity of the nitrogen donor atoms. Consequently, this compound is a weaker σ-donor compared to unsubstituted 2,2'-bipyridine. This electronic perturbation affects the stability and the redox potentials of the metal complexes.

Furthermore, coordination to a metal center can activate the C-Cl bond. For instance, in ruthenium(II) complexes, the chlorine atoms on a coordinated 4,4'-dichloro-2,2'-bipyridine ligand become more susceptible to nucleophilic displacement than in the free ligand. chemicalbook.com Theoretical calculations have supported this, showing a lower activation enthalpy for nucleophilic substitution when the ligand is part of a complex. chemicalbook.com However, X-ray diffraction studies on some rhodium and ruthenium complexes have shown that the carbon-chlorine bond length does not undergo substantial changes upon coordination, suggesting the bond strength itself is not significantly altered. chemicalbook.com

Formation and Characterization of Metal Complexes with this compound

Complexes of this compound are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and are characterized using a suite of analytical techniques to determine their structure and properties.

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal precursor, such as a metal halide or acetate, in a solvent like ethanol, methanol, or acetonitrile.

Ruthenium: Ruthenium(II) complexes, such as those with carbonyl co-ligands, can be synthesized from ruthenium carbonyl precursors. For example, reacting Ru3(CO)12 with 4'-chloro-2,2':6',2''-terpyridine (a related tridentate ligand) yields complexes like [RuCl(tpy-Cl)(CO)2][RuCl3(CO)3]. iucr.orgnih.gov A common precursor for bipyridine complexes is [Ru(bpy)2Cl2], which can react with another ligand to form heteroleptic species. mq.edu.au

Rhodium: Half-sandwich rhodium(III) complexes of the type [Rh(η5-C5Me5)Cl(N^N)]+ can be prepared through a bridge-splitting reaction of the dimeric precursor [{Rh(η5-C5Me5)(μ-Cl)Cl}2] with this compound. uni-muenchen.dersc.org

Nickel: Nickel-catalyzed homocoupling of 2-chloropyridines using NiCl2 and zinc is a known method for forming 2,2'-bipyridines, indicating the accessibility of nickel complexes. mdpi.com Complexes like [Ni(4,4'-dmbpy)Cl2] (where dmbpy is 4,4'-dimethyl-2,2'-bipyridine) are well-established, suggesting that analogous syntheses with the chloro-substituted ligand are straightforward. sigmaaldrich.com

Copper: Copper(II) complexes are readily formed. For example, adducts of bis(acetylacetonato)copper(II) with bipyridine ligands can be synthesized, providing a template for similar reactions with this compound. jmchemsci.com Dimeric complexes like [Cu2Cl4(bpy)2] are also known.

Cobalt: Cobalt(III) complexes are typically synthesized by reacting a Co(II) salt, like cobalt(II) acetate or chloride, with the bipyridine ligand and another chelating agent in solution, often followed by air oxidation to the Co(III) state. tandfonline.comglobalresearchonline.net Heteroleptic cobalt(II) complexes containing ligands like 6-chloro-2-pyridonate and 2,2'-bipyridyl have also been prepared from cobalt(II) acetate. psu.edu

Rhenium: Rhenium(I) tricarbonyl complexes are typically synthesized by reacting Re(CO)5Cl with the bipyridine ligand in a high-boiling solvent such as toluene.

Zinc: Zinc(II) complexes, such as [Zn(bpy)Cl2], can be prepared by reacting ZnCl2 with the ligand in a suitable solvent. ijcce.ac.ir

Lead: Lead(II) has been shown to act as a template for the synthesis of macrocyclic ligands that incorporate a 2,2'-bipyridine unit, demonstrating its ability to coordinate with this type of ligand. squ.edu.om

Platinum: Platinum(II) complexes of the type [Pt(4-Cl-bpy)Cl2] can be synthesized by reacting K2[PtCl4] with the this compound ligand. nih.govnih.gov

Following the reaction, the complexes are typically precipitated by adding a non-polar solvent or by cooling. Purification is often achieved through recrystallization or column chromatography.

For complexes with this compound and related ligands, the metal center typically adopts a distorted octahedral or square-planar geometry. In octahedral complexes like [Ru(bpy)2(4-Cl-bpy)]2+ or [Co(trien)(bpy)]3+, the metal ion is coordinated to six nitrogen atoms from the three bidentate ligands or a combination of ligands. tandfonline.com The Rh-N distances in a half-sandwich complex, [CpRh(4,4'-diamino-2,2'-bpy)Cl]+, were found to be in the range of 2.11-2.13 Å. uni-muenchen.de A recently characterized [CpRh(mcbpy)Cl]PF6 complex (where mcbpy is 4-chloro-2,2'-bipyridyl) provides direct structural information for a complex containing this specific ligand. rsc.org

In the case of square-planar complexes, such as those with Pt(II) or Cu(II), the metal is coordinated to the two nitrogen atoms of the bipyridine ligand and two other monodentate ligands, typically halides. The structure of [Cu2Cl4(bpy)2] reveals a five-coordinate, distorted square-pyramidal geometry around each copper atom, which is bonded to one bipyridine molecule, one terminal chloride, and two bridging chlorides.

The table below summarizes representative crystallographic data for metal complexes containing bipyridine ligands, illustrating typical coordination geometries and bond parameters.

Selected Crystallographic Data for Bipyridine-based Metal Complexes

| Complex | Metal Center | Coordination Geometry | Key Bond Length (Å) | Reference |

|---|---|---|---|---|

| [RuCl(tpy-Cl)(CO)2][RuCl3(CO)3] | Ru(II) | Distorted Octahedral | Ru-N: 2.06-2.15, Ru-Cl: 2.42 | iucr.orgnih.gov |

| Co(trien)(bpy)2Cl | Co(III) | Distorted Octahedral | Co-N(bpy): 1.95, Co-N(trien): 1.96-1.98 | tandfonline.com |

| [Rh(η5-C5Me5)Cl(4,4'-(NH2)2-bpy)]+ | Rh(III) | Pseudo-Octahedral | Rh-N: 2.11-2.13, Rh-Cl: 2.42 | uni-muenchen.de |

| [{NiCl(6-mbipy)}2(μ-Cl)2] | Ni(II) | Distorted Square-Pyramidal | Ni-N: 2.03-2.04, Ni-Cl: 2.33-2.45 | rsc.org |

Spectroscopic methods are essential for characterizing these complexes, especially when single crystals are not available, and for probing their electronic structures.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon coordination, the vibrational frequencies of the C=C and C=N bonds within the pyridine rings typically shift to higher wavenumbers. For example, in copper(II) complexes, Cu-N stretching vibrations are observed in the far-IR region, typically around 400-500 cm-1. ut.ac.irpsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes are characterized by two main types of transitions. Intense absorption bands in the UV region (250-300 nm) are assigned to π→π* intraligand transitions within the bipyridine framework. In the visible or near-UV region, less intense bands appear which are attributed to metal-to-ligand charge transfer (MLCT) transitions. jmchemsci.comresearchgate.net The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. For [Pt(Clterpy)Cl]+, the MLCT band is lowered in energy compared to the unsubstituted terpyridine complex, reflecting the electron-withdrawing nature of the chloro substituent. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. The coordination of the bipyridine ligand to a metal center causes significant shifts in the resonances of the ligand's protons and carbons. In [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes, the H6 and H6' protons adjacent to the nitrogen atoms are significantly deshielded and appear far downfield in the 1H NMR spectrum due to the influence of the platinum center. nih.govnih.gov For paramagnetic complexes, such as those of Co(II), the NMR spectra exhibit very broad signals with large chemical shift ranges due to the influence of the unpaired electrons. psu.edu

The table below provides a summary of characteristic spectroscopic data for complexes with substituted bipyridine ligands.

Representative Spectroscopic Data for Substituted Bipyridine Complexes

| Complex Type | Technique | Characteristic Features | Reference |

|---|---|---|---|

| [Pt(II)(dialkoxy-bpy)Cl2] | 1H NMR | H6 proton shifts to ~9.15 ppm (downfield). | nih.govnih.gov |

| [Pt(II)(Cl-terpy)Cl]+ | UV-Vis | MLCT bands observed between 300-450 nm. | researchgate.net |

| [Cu(II)(acac)2(4,4'-bpy)] | UV-Vis | d-d transition observed around 644 nm. | jmchemsci.com |

| [Co(II)(chp)2(Hdpa)] | IR | Characteristic shifts in C=C/C=N pyridine ring vibrations. | psu.edu |

Reactivity and Electronic Properties of Coordinated this compound Ligands

The coordination of this compound to a metal center significantly alters its chemical reactivity and electronic characteristics. This section explores these changes, focusing on nucleophilic substitution, the impact of further functionalization, and the electronic properties of the resulting metal complexes.

A key feature of coordinated this compound is the enhanced susceptibility of the chlorine atom to nucleophilic substitution. researchgate.net While the uncoordinated ligand is relatively unreactive towards nucleophiles, its coordination to a metal cation, such as ruthenium(II), profoundly increases its reactivity. researchgate.netchemicalbook.com This activation allows for the displacement of the chloride by a variety of nucleophiles, providing a direct pathway to functionalized bipyridine complexes. researchgate.net

Theoretical calculations using B3LYP have shed light on the energetics of this enhanced reactivity. The standard enthalpy of activation (ΔH°≠) for the nucleophilic substitution of the chlorine atom in [Ru(bipy)₂(bipy-Cl)]²⁺ (where bipy = 2,2'-bipyridine and bipy-Cl = this compound) by a methoxide (B1231860) ion (OCH₃⁻) is calculated to be 46.7 kJ mol⁻¹. researchgate.netchemicalbook.com This is significantly lower than the calculated ΔH°≠ of 72.8 kJ mol⁻¹ for the same reaction with the free, uncoordinated this compound ligand. researchgate.netchemicalbook.com

This principle of metal-activated nucleophilic substitution is not limited to chloro-substituted bipyridines. For instance, Ru(II)-coordinated 3,8-dibromo-1,10-phenanthroline (B9566) also undergoes efficient nucleophilic aromatic substitution with nucleophiles like thiolates. researchgate.net

| Reactant | Nucleophile | ΔH°≠ (kJ mol⁻¹) |

| [Ru(bipy)₂(bipy-Cl)]²⁺ | OCH₃⁻ | 46.7 |

| Free bipy-Cl | OCH₃⁻ | 72.8 |

Further modification of the this compound ligand, for example by oxidation of the nitrogen atoms to form N-oxides, can significantly influence its coordination chemistry. The synthesis of 4,4'-dichloro-2,2'-bipyridine N,N'-dioxide is typically achieved by oxidizing 4,4'-dichloro-2,2'-bipyridine with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as acetic acid.

The N-oxide functional groups enhance the electron-withdrawing properties of the ligand and its capacity for coordination. In contrast to the parent bipyridine, which typically acts as a chelating ligand, the N,N'-dioxide derivative can function as a flexible bridging ligand, leading to the formation of multi-dimensional coordination polymers, such as 1D chains or 2D sheets, with transition metals.

The introduction of N-oxide groups also alters the electronic properties. While the parent 2,2'-bipyridine N,N'-dioxide (lacking the chloro substituents) has higher basicity and forms stronger metal-ligand interactions, the halogenated version, 4,4'-dichloro-2,2'-bipyridine N,N'-dioxide, possesses enhanced electron-withdrawing characteristics. This modification makes it a versatile component in the design of transition metal complexes and redox-active materials. For instance, it has been utilized in rhenium tricarbonyl complexes for studies related to coordinate covalent inhibition.

The electronic properties of metal complexes containing this compound are of significant interest, particularly in the fields of photochemistry and electrochemistry. The chloro substituent acts as an electron-withdrawing group, which modulates the electronic structure of the complex.

Redox Properties:

The redox behavior of ruthenium complexes with substituted bipyridine ligands has been extensively studied. In general, electron-withdrawing substituents on the bipyridine ligand make the oxidation of the metal center more difficult. rsc.orgresearchgate.net For example, in a series of ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy), the Ru(II)/Ru(III) oxidation potentials are shifted to more positive values compared to complexes with unsubstituted bipyridine. rsc.orgresearchgate.net This is because the electron-withdrawing carboxylic acid groups pull electron density away from the ruthenium center, making it harder to oxidize. rsc.orgresearchgate.net Similarly, the chloro group in this compound is expected to have a similar effect, increasing the Ru(II)/Ru(III) oxidation potential.

Recent studies on half-sandwich rhodium complexes supported by 4-chloro-2,2'-bipyridyl (mcbpy) have shown that these complexes undergo reduction at more positive potentials compared to the analogous complex with unsubstituted bipyridine. rsc.org This is consistent with the inductive electron-withdrawing effect of the chloro substituent. rsc.org

| Complex | Redox Couple | Potential (V vs. Ag/Ag⁺) |

| [Ru(H₂dcbpy)(CO)₂Cl₂] | Ru(II)/Ru(III) | 1.62 |

| [Ru(H₂dcbpy)₃]Cl₂ | Ru(II)/Ru(III) | 0.15 |

Note: Data for H₂dcbpy complexes are indicative of the effect of electron-withdrawing groups. rsc.orgresearchgate.net

Luminescent Properties:

Iridium(III) complexes are well-known for their luminescent properties, which are often derived from triplet metal-to-ligand charge transfer (³MLCT) excited states. mdpi.com The emission characteristics of these complexes can be tuned by modifying the ligands. For instance, the introduction of electron-withdrawing or electron-donating groups on the bipyridine ligand can alter the energy of the LUMO, thereby affecting the emission wavelength.

While specific data for the luminescence of this compound iridium complexes is not detailed in the provided search results, the general principles of tuning the photophysical properties of iridium complexes are well-established. mdpi.comresearchgate.netnih.gov For example, in a series of cationic iridium(III) complexes, functionalizing the 2,2'-bipyridine ligand allowed for the tuning of the emission color. researchgate.net It is expected that the electron-withdrawing nature of the chloro group in this compound would influence the ³MLCT excited state and, consequently, the luminescent properties of its iridium complexes.

Conformational Analysis and Ligand/Coordination-Plane Distortions in Metal-Bipyridine Complexes

In an ideal octahedral complex with only monodentate ligands, changes in the metal's spin state typically lead to an isotropic expansion or contraction of the coordination sphere. acs.org However, the rigidity of chelating ligands like bipyridine introduces constraints that can lead to more complex distortions. acs.org

Ligand Distortions:

Free 2,2'-bipyridine is planar in the solid state with a trans conformation. mdpi.com Upon coordination, it adopts a cis conformation, and deviations from planarity can occur. researchgate.net These distortions are often described in terms of "bow" and "twist" angles. researchgate.net For example, in pseudo-square-planar platinum(II) complexes with dimethyl-2,2'-bipyridine isomers, the degree of distortion is highly dependent on the position of the methyl groups. nih.gov The complex with 6,6'-dimethyl-2,2'-bipyridine (B1328779) exhibits a significant bowing distortion due to steric repulsion between the methyl groups and the cis chloro ligands. nih.gov While specific data for this compound is not provided, the presence of a substituent at the 4-position is less likely to cause significant steric-induced ligand distortion compared to substituents at the 6,6'-positions.

Coordination-Plane Distortions:

The coordination plane itself can also be distorted. In tris(bipyridine) metal complexes, the degree of distortion from a perfect octahedron is related to the metal-donor atom bond distance, which is influenced by the size and spin state of the metal ion. acs.org For instance, Jahn-Teller distortions in hexa-coordinated Cu(II) complexes can lead to axial elongation or compression of the coordination sphere. acs.org

In square planar complexes, such as those of platinum(II), various modes of distortion have been identified, including tetrahedral and square pyramidal distortions, as well as internal distortions of the bipyridine ligand like bowing, twisting, and S-shaped deformations. researchgate.net The nature and extent of these distortions are a result of a delicate balance between maximizing metal-ligand binding energy and minimizing ligand-ligand repulsion. acs.org

| Distortion Type | Description |

| Ligand Bowing | The bipyridine ligand bends along the axis connecting the two nitrogen atoms. |

| Ligand Twisting | The two pyridine rings of the bipyridine ligand are twisted relative to each other. |

| Tetrahedral Distortion | The coordination geometry deviates from square planar towards tetrahedral. |

| Axial Elongation/Compression | In octahedral complexes, the bonds along one axis are longer or shorter than those in the equatorial plane (Jahn-Teller effect). |

Catalytic Applications of 4 Chloro 2,2 Bipyridine Complexes

Homogeneous Catalysis Utilizing 4-Chloro-2,2'-bipyridine Ligands

Complexes incorporating this compound have been explored in various homogeneous catalytic applications due to the unique electronic properties imparted by the chloro substituent.

Bipyridine ligands are widely employed in metal-catalyzed cross-coupling reactions. The electronic nature of the bipyridine ligand can influence the reactivity and selectivity of the catalytic system. The chlorine atom at the 4-position of this compound acts as a leaving group, making this site suitable for a range of palladium-catalyzed cross-coupling reactions.

In the context of cross-electrophile coupling, nickel complexes with bipyridine ligands are prominent. The substituents on the bipyridine ligand can impact the properties of the nickel complexes, leading to major differences in catalytic performance. acs.org While specific studies focusing solely on this compound in cross-electrophile coupling are not abundant, the general principles suggest that the electron-withdrawing nature of the chloro group would modulate the redox potentials of the nickel center, thereby influencing the catalytic cycle.

Similarly, in carbon-hydrogen (C-H) borylation reactions, iridium catalysts with bidentate bipyridine ligands have shown significant efficacy. The steric and electronic properties of the bipyridine ligand play a crucial role in determining the regioselectivity of the borylation. The introduction of a chloro group on the bipyridine backbone can be expected to influence the electronic environment of the iridium center, potentially impacting the efficiency and selectivity of the C-H activation step.

The electronic properties of ligands are paramount in the design of efficient electrocatalysts. The presence of electron-withdrawing or electron-donating groups on the bipyridine ligand can significantly affect the redox potentials and catalytic activity of the corresponding metal complexes. For instance, in the context of CO2 reduction by Re(bpy) complexes, substituents on the bipyridine ligand have a large effect on both the overpotential and activity of the catalyst. acs.org

While specific research detailing the electrocatalytic applications of this compound complexes is limited in the provided search results, the electron-withdrawing nature of the chloro substituent is expected to make the complex easier to reduce. This modification of the redox potential can be advantageous in designing electrocatalysts for various transformations. For example, in ruthenium carbonyl bipyridine systems, chloro substitution has been observed to have a notable impact on the redox properties of the complexes. researchgate.net

The reduction of carbon dioxide (CO2) is a critical area of research, and metal complexes with bipyridine ligands, particularly those of rhenium and manganese, are among the most studied catalysts for this transformation. The electronic properties of the bipyridine ligand can be systematically tuned by introducing different substituents to optimize the catalytic performance.

Studies on fac-M(bpy-R)(CO)3 (M = Mn, Re) complexes have shown that electron-withdrawing substituents on the bipyridine ligand, such as trifluoromethyl (-CF3) and cyano (-CN) groups, shift the reduction potentials to more positive values. nih.gov This shift is due to the stabilization of the reduced state of the complex. However, strongly electron-withdrawing groups can also negatively impact the catalytic activity by making the reduced catalyst less nucleophilic and thus less reactive towards CO2. In some cases, complexes with strongly electron-withdrawing groups have shown a complete loss of catalytic activity for CO2 reduction. nih.gov

The chloro group is also an electron-withdrawing substituent, and its effect on the catalytic activity would be of interest for comparison. While a direct study on a this compound complex for CO2 reduction was not detailed in the provided search results, the general trends observed for other electron-withdrawing groups provide a basis for predicting its potential behavior.

| Substituent (R) on 4,4'-positions of bipyridine in fac-Re(bpy-R)(CO)3Cl | Electronic Effect | Impact on Catalytic Activity for CO2 Reduction |

|---|---|---|

| -OCH3 | Strongly Electron-Donating | Destabilized the catalyst |

| -CH3 | Moderately Electron-Donating | Increased activity compared to unsubstituted complex |

| -H | Neutral | Baseline activity |

| -CN | Strongly Electron-Withdrawing | Destabilized the catalyst; required a third reduction to activate |

| -CF3 | Strongly Electron-Withdrawing | Destabilized the catalyst; required a third reduction to activate |

Photocatalytic Applications of this compound Systems

The photophysical and photochemical properties of metal-bipyridine complexes are central to their application in photocatalysis. The introduction of substituents on the bipyridine ligand can be used to tune these properties, such as the excited-state lifetimes and redox potentials.

The synthesis of ruthenium(II) polypyridine complexes as photosensitizers is a well-established field. The chloro group on this compound can serve as a handle for further functionalization, allowing for the construction of more complex photocatalytic architectures. For instance, the synthesis of heteroleptic ruthenium(II) complexes containing both 5-chloro-1,10-phenanthroline (B167300) and 2,2'-bipyridine (B1663995) has been reported. researchgate.net The chloro-substituted ligand can be introduced in a stepwise manner to create complexes with specific photophysical and redox properties.

The general strategy involves the synthesis of a precursor complex, such as Ru(bpy)Cl4 or Ru(bpy)2Cl2, followed by the reaction with the chloro-substituted ligand. durham.ac.uk This modular approach allows for the systematic variation of the ligand environment around the metal center to optimize the performance of the resulting photocatalyst. The electron-withdrawing nature of the chloro substituent can influence the metal-to-ligand charge transfer (MLCT) excited states, which are crucial for the photocatalytic activity of these complexes.

Ruthenium complexes containing bipyridine ligands are also prominent catalysts for water oxidation. The ligand environment around the ruthenium center plays a critical role in the catalytic mechanism and efficiency. While specific studies on this compound in this context are not detailed in the provided search results, the principles of ligand design for water oxidation catalysts are well-established.

Photoinduced Electron Transfer Mechanisms

Complexes involving bipyridine ligands are central to the study of photoinduced electron transfer (PET) processes, which are fundamental to artificial photosynthesis and photoredox catalysis. In a typical mechanism, a metal complex, often containing ruthenium, absorbs light, promoting an electron from a metal-centered orbital to a ligand-centered π* orbital. This process creates a charge-separated state.

The mechanism for PET can be broadly categorized as either oxidative or reductive. nih.gov

Oxidative PET : The excited state of a donor molecule transfers an electron to an acceptor.

Reductive PET : An excited acceptor molecule receives an electron from a donor molecule. nih.gov

In the context of this compound complexes, the electron-withdrawing nature of the chlorine atom at the 4-position lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). This electronic modification can have several consequences:

Increased Driving Force : Lowering the ligand's LUMO energy can increase the thermodynamic driving force for electron transfer from the photo-excited metal center to the ligand.

Modified Redox Potentials : The redox potential of the complex is altered, which can affect the feasibility of subsequent electron transfer steps with external substrates.

Charge Recombination Rates : The rate of back electron transfer, where the electron returns from the ligand to the metal center, is a critical factor determining the efficiency of a photoredox process. The electronic properties of the this compound ligand can influence this rate. acs.org

While the fundamental principles are well-established for bipyridine systems, the specific kinetics and quantum yields for this compound complexes depend on the interplay between the metal center, the ligand, and the surrounding environment. nih.gov

Chlorotrifluoromethylation of Alkenes

The simultaneous introduction of a chlorine atom and a trifluoromethyl group across a double bond is a powerful transformation in synthetic chemistry, as trifluoromethylated compounds are of significant interest in pharmaceuticals and agrochemicals. nih.gov Complexes utilizing bipyridine ligands have proven effective in catalyzing this reaction.

A notable method involves a copper/zinc co-promoted system for the chlorotrifluoromethylation of unactivated alkenes. mdpi.com In this process, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) serves as the trifluoromethylating reagent. The reaction employs a copper(II) salt, such as CuCl₂, which acts as both the catalyst and the chlorine source. The 2,2'-bipyridine ligand (or a derivative like this compound) plays a dual role: it activates the Tf₂O and coordinates to the copper center to form the active catalytic species. mdpi.com

The proposed mechanism proceeds through several key steps:

Formation of an N-triflylpyridinium salt from the reaction of Tf₂O and the bipyridine ligand.

Single Electron Transfer (SET) reduction, facilitated by zinc powder, generates a CF₃ radical.

The CF₃ radical adds to the alkene, forming a β-trifluoromethyl radical intermediate.

This intermediate is then trapped by a chlorine atom from the copper complex to yield the final chlorotrifluoromethylated product. mdpi.com

The scope of this reaction is broad, accommodating various unactivated alkenes and styrenes with different functional groups.

| Alkene Substrate | Catalyst System | CF3 Source | Yield (%) | Reference |

| Styrene | CuCl₂/Zn/2,2'-bipyridine | Tf₂O | Good | mdpi.com |

| 1-Octene | CuCl₂/Zn/2,2'-bipyridine | Tf₂O | Good | mdpi.com |

| Estrone derivative | CuCl₂/Zn/2,2'-bipyridine | Tf₂O | Good | mdpi.com |

| Dicamba derivative | CuCl₂/Zn/2,2'-bipyridine | Tf₂O | Good | mdpi.com |

Another approach utilizes trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a bifunctional reagent that provides both the CF₃ radical and the chlorine atom. nih.gov Photocatalytic systems, often employing copper-based catalysts with bipyridine ligands, can initiate the reaction via photoinduced electron transfer. The photoexcited catalyst facilitates the generation of the trifluoromethyl radical from CF₃SO₂Cl, which then adds to the alkene in a radical chain process. nih.govresearchgate.net

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry. Chiral 2,2'-bipyridine ligands are highly valued for their ability to create a well-defined chiral environment around a metal center, enabling high stereoselectivity in reactions. chemrxiv.orgchemrxiv.org The development of chiral bipyridines has lagged behind other ligand classes like phosphines, but significant progress has been made. researchgate.net

Chirality in bipyridine ligands can be introduced through several strategies:

Atropisomerism : Hindered rotation around the C2-C2' bond in 3,3'-disubstituted bipyridines can create stable, axially chiral isomers.

Chiral Substituents : Attaching chiral groups to the bipyridine backbone at various positions.

Fused Chiral Scaffolds : Incorporating the bipyridine unit into a larger, rigid chiral framework. chemrxiv.org

While specific documented examples of chiral this compound derivatives in asymmetric catalysis are not widespread, the principles of ligand design allow for their conceptualization. A chiral scaffold could be synthesized and subsequently functionalized with a chlorine atom at the 4-position. Alternatively, a pre-functionalized 4-chloropyridine (B1293800) derivative could be used as a building block in the synthesis of a larger chiral bipyridine ligand. rsc.org

The presence of the 4-chloro substituent would primarily exert an electronic effect. By withdrawing electron density, it can modulate the Lewis acidity and redox potential of the coordinated metal catalyst. This fine-tuning can be crucial for optimizing both the reactivity and the enantioselectivity of a catalytic transformation, such as in asymmetric Friedel-Crafts alkylations or Michael additions. rsc.orgdntb.gov.ua

Advanced Materials Science and Engineering with 4 Chloro 2,2 Bipyridine

Optoelectronic Materials and Devices

The inherent electronic properties of the 2,2'-bipyridine (B1663995) scaffold, such as its ability to chelate metal ions and its electron-deficient nature, make it a prime candidate for use in optoelectronic materials. The introduction of a chlorine atom at the 4-position further modulates these properties, influencing the performance of devices in which it is incorporated.

Organic Light-Emitting Diodes (OLEDs) and Charge Transport Phenomena

In the realm of organic light-emitting diodes (OLEDs), the efficiency and longevity of the device are critically dependent on the balanced injection and transport of charge carriers—holes and electrons—within the emissive layer. mdpi.com 2,2'-Bipyridine-based molecules have been identified as effective electron-transport materials (ETMs) due to their electron-deficient π-system, which facilitates the acceptance and transport of electrons. rsc.orgsemanticscholar.org

The general structure of bipyridine derivatives allows for the creation of materials with high electron mobility and appropriate energy levels to facilitate electron injection from the cathode. mdpi.com For instance, derivatives of 2,2'-bipyridine have been synthesized and incorporated as ETMs in green phosphorescent OLEDs, leading to improved efficiency compared to standard materials like tris(8-hydroxyquinoline)aluminum (Alq₃). rsc.orgnih.gov The design of these molecules often involves end-capping the bipyridine skeleton with other aromatic groups to enhance properties like molecular orientation in thin films, which can lead to lower operating voltages and higher power efficiency. rsc.org

While specific studies focusing solely on 4-Chloro-2,2'-bipyridine as the primary ETM are not extensively documented, the principles governing the function of bipyridine-based ETMs are applicable. The electron-withdrawing nature of the chlorine atom in this compound is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This can potentially reduce the energy barrier for electron injection from the cathode, a desirable characteristic for an ETM. semanticscholar.org Bipolar host materials, which can transport both electrons and holes, have also been developed using bipyridine-related structures, contributing to more balanced charge transport and higher efficiency in blue phosphorescent OLEDs. nih.gov

Table 1: Performance of an OLED Device Using a 2,2'-Bipyridine-Based Electron-Transport Material

| Performance Metric | Value at 100 cd m⁻² | Value at 1000 cd m⁻² |

|---|---|---|

| Operating Voltage | 2.8 V | 3.2 V |

| Power Efficiency | - | 74 lm W⁻¹ |

| External Quantum Efficiency | - | 21% |

Data derived from studies on high-performance OLEDs incorporating 2,2'-bipyridine-skeleton-based ETMs. rsc.org

Photoluminescent Materials and Spectroscopic Investigations

The 2,2'-bipyridine ligand is a cornerstone in the synthesis of photoluminescent transition metal complexes, particularly with d⁶ metals like ruthenium(II) and iridium(III). wikipedia.org These complexes often exhibit intense and long-lived emission, making them suitable for applications in sensing, bioimaging, and as emitters in light-emitting devices. The photophysical properties of these complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org

The introduction of substituents onto the bipyridine rings allows for the fine-tuning of the energies of the molecular orbitals involved in these transitions, thereby altering the absorption and emission characteristics of the complex. An electron-withdrawing substituent, such as the chloro group in this compound, generally stabilizes the π* orbitals of the ligand. This can lead to a red-shift in the MLCT absorption and emission bands, as the energy gap between the metal d-orbitals and the ligand π* orbitals is reduced.

Spectroscopic and electrochemical studies of ruthenium(II) complexes with various substituted bipyridine ligands have demonstrated this principle. For example, in a study of Ru(LL)₂(MebpyCOOH)²⁺ complexes, the presence of electron-withdrawing chloro groups on a bipyridine ligand (Cl₂bpy) resulted in a metal-to-ligand charge transfer to the Cl₂bpy ligands, as indicated by a large negative change in the excited-state acid dissociation constant. nih.gov Spectroelectrochemical studies on ruthenium complexes with a 4,4'-dihydroxy-2,2'-bipyridine (B1588920) ligand have also shown how substituent groups that alter the electron-donating nature of the ligand can be used to control the redox potential and support high oxidation states of the metal center. rsc.org

Furthermore, the structure of the bipyridine ligand, including the presence of substituents, can influence the geometry of the resulting metal complex, which in turn affects its photophysical properties. acs.org Spectroscopic characterization, including UV-Vis absorption, emission spectroscopy, and cyclic voltammetry, are crucial tools for understanding the electronic structure and excited-state dynamics of these materials. mdpi.comnih.govmdpi.com

Table 2: Spectroscopic and Electrochemical Data for a Ruthenium(II) Dicarbonyl Complex with a Bipyridine Analog

| Property | Value |

|---|---|

| νCO (IR, KBr) | 2099, 2045 cm⁻¹ |

| First Reduction Potential (CV vs Fc⁺/Fc) | ~ -1 V |

Data for a representative dicarbonyl-ruthenium(II) complex containing an asymmetric bipyridine analogue, illustrating typical spectroscopic and electrochemical characteristics. mdpi.com

Energy Conversion and Storage Materials

The redox activity and electronic tunability of this compound also position it as a promising component in materials designed for energy conversion and storage applications.

Biofuel Cell Cathode Development

While the modification of electrode surfaces is a key area of research in biofuel cell development to enhance catalytic activity and electron transfer, the direct application of this compound in biofuel cell cathode development is not extensively reported in the scientific literature. Research in this area often focuses on the immobilization of enzymes on conductive materials and the use of mediators to facilitate electron transfer. mdpi.com

Redox Conductors and Electrochromic Materials

Materials that can change their optical properties in response to an electrical stimulus are known as electrochromic materials. Bipyridinium systems, often derived from 2,2'-bipyridine, are well-known for their electrochromic behavior, typically exhibiting reversible color changes upon reduction and oxidation. These properties make them suitable for applications such as smart windows and displays. nih.govfrontiersin.org

The electrochemical behavior of these systems is highly dependent on their molecular structure. The introduction of a chloro-substituent on the bipyridine ring, as in this compound, would influence the redox potentials of the resulting material. The electron-withdrawing nature of chlorine would make the bipyridine system easier to reduce, thus altering the voltage at which the electrochromic transition occurs.

Novel organic redox systems based on bipyridine architectures have been developed that exhibit multistage redox behavior, making them interesting for both electrochromic applications and as multi-electron anolyte materials in batteries. nih.govnih.gov These systems can display strong UV/Vis/NIR polyelectrochromic properties. nih.gov Ruthenium-tris(bipyridine) complexes with multiple redox-active substituents have also been shown to exhibit reversible absorption and emission spectral changes in the deep-red to NIR region upon application of low electrochemical potentials, demonstrating their potential as electrochromic and electrofluorochromic materials. rsc.org

Table 3: Redox Properties of a Bipyridinium Salt Derivative

| Property | Value |

|---|---|

| Diffusion Coefficient | 2.5 x 10⁻⁶ cm² s⁻¹ |

| Capacity Decay per Cycle (in flow half-cell) | 0.09 - 0.15% |

Data for a 4,4'-bipyridinium derivative, highlighting its promising electrochemical properties for redox applications. frontiersin.org

Application in Organic Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost, scalability, and safety. nih.gov The performance of these batteries is largely determined by the properties of the redox-active organic molecules used in the electrolytes. Bipyridine derivatives have been investigated as potential electro-active materials for AORFBs. chemrxiv.org

A theoretical study exploring a large number of 2,2'-bipyridine derivatives for use in flow batteries calculated key properties such as redox potential and solubility. chemrxiv.org The study found that functionalization with electron-withdrawing groups, such as a chloro group, leads to an increase in the redox potential. chemrxiv.org This is a crucial parameter, as the cell voltage of the battery is determined by the difference in the redox potentials of the anolyte and catholyte. Therefore, this compound could be a precursor for designing anolytes with higher redox potentials.

The study also highlighted that while electron-withdrawing groups increase the redox potential, they also tend to decrease the pKa, making the molecule more acidic. chemrxiv.org Solubility in aqueous solutions is another critical factor, and calculations have indicated that some bipyridine derivatives possess adequate solubility for flow battery applications. chemrxiv.org Viologen derivatives, which are based on 4,4'-bipyridine (B149096), are among the most commonly used anolytes in neutral pH AORFBs, and molecular engineering is a key strategy to improve their stability and performance. acs.org Metal coordination complexes with bipyridine ligands are also being explored for non-aqueous redox flow batteries, where the tunability of the ligand allows for the optimization of the complex's redox potential and solubility. researchgate.net

Polymer Chemistry and Polymer-Supported Materials

The integration of this compound into polymer science has unlocked novel pathways for creating advanced materials with tailored properties. Its unique combination of a chelating bipyridine core and a reactive chlorine substituent allows it to play a dual role: as a ligand for metal-catalyzed polymerization and as a functional handle for modifying polymer structures. This versatility has led to its use in controlled polymerization, the synthesis of functionalized polymers, and the construction of complex supramolecular structures like metal-organic frameworks.

Controlled Polymerizations Initiated by Bipyridine Complexes

In the realm of controlled or "living" polymerization, the design of the catalyst is paramount for achieving polymers with well-defined molecular weights, narrow polydispersities, and complex architectures. Atom Transfer Radical Polymerization (ATRP) is a prominent example of such a technique, where a transition metal complex, typically copper, reversibly activates and deactivates a dormant polymer chain. The 2,2'-bipyridine scaffold is a foundational ligand for forming these ATRP initiator complexes.

The electronic properties of the bipyridine ligand directly influence the stability of the copper complexes and, consequently, the polymerization kinetics. The introduction of a chlorine atom at the 4-position of the bipyridine ring has a significant and predictable effect. As an electron-withdrawing group, the chloro-substituent alters the redox potential of the copper catalyst.

Research has systematically investigated how different substituents on the 4,4'-positions of the bipyridine ligand affect ATRP. utexas.edursc.org Studies using cyclic voltammetry have shown that ligands with electron-withdrawing groups, such as chloro, lead to less stable Cu(II) complexes compared to those with electron-donating groups. utexas.edursc.org This results in a smaller ATRP equilibrium constant (KATRP) and a slower rate of polymerization. utexas.edursc.org For instance, in the ATRP of monomers like methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA), copper complexes with 4,4'-dichloro-2,2'-bipyridine (B155489) exhibit the slowest polymerization rates compared to bipyridine ligands substituted with hydrogen, methyl, or methoxy (B1213986) groups. utexas.edursc.org This modulation of catalytic activity is crucial for fine-tuning polymerization conditions to suit specific monomers and desired polymer characteristics.

| Substituent (R) | Electronic Nature | Effect on Cu(II) Complex Stability | Relative Polymerization Rate | Reference |

|---|---|---|---|---|

| (Me)₂N | Strong Electron-Donating | Increased | Fastest | utexas.edursc.org |

| MeO | Electron-Donating | Increased | Fast | utexas.edursc.org |

| H | Neutral | Baseline | Moderate | utexas.edursc.org |

| Cl | Electron-Withdrawing | Decreased | Slowest | utexas.edursc.org |

While a slower rate might seem disadvantageous, it can offer better control over the polymerization of highly reactive monomers, preventing premature termination and ensuring the formation of well-defined polymers. Therefore, this compound serves as a critical tool for chemists to rationally design initiator complexes for controlled radical polymerizations.

Synthesis of Functionalized Polymers Utilizing Bipyridine Scaffolds

The synthesis of functional polymers often relies on post-polymerization modification, a powerful strategy where a precursor polymer is chemically altered to introduce desired functionalities. utexas.edu This approach allows for the creation of a diverse range of materials from a single parent polymer. This compound is an excellent reagent for this purpose, where its chloro group acts as a versatile reactive handle for grafting the bipyridine unit onto a polymer backbone.

The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the covalent attachment of the bipyridine moiety to polymer chains that contain nucleophilic groups, such as hydroxyls or amines. For example, a polymer with pendant hydroxyl groups can be deprotonated with a base to form alkoxides, which can then displace the chloride from this compound to form a stable ether linkage. This "grafting onto" method effectively decorates the polymer with metal-chelating bipyridine sites.

A similar strategy has been demonstrated with the related compound 4'-chloro-2,2':6',2"-terpyridine, which was successfully attached to the ends of a bishydroxy-functionalized poly(propylene oxide) via a Williamson ether synthesis. researchgate.net This process highlights the utility of chloro-pyridines and -bipyridines in polymer functionalization. Once grafted onto the polymer, these bipyridine units can chelate metal ions, creating polymer-supported catalysts, metallo-supramolecular assemblies, or materials with responsive optical or electronic properties.

Two primary strategies exist for incorporating the this compound scaffold:

Grafting To : A pre-formed polymer containing nucleophilic side chains (e.g., poly(vinyl alcohol)) is reacted with this compound to attach the bipyridine units along the polymer backbone.

Functional Monomer Polymerization : this compound is first converted into a polymerizable monomer (e.g., by attaching a vinyl or acrylate group through nucleophilic substitution of the chlorine). This functional monomer is then polymerized or co-polymerized to yield a polymer with the bipyridine unit incorporated into each repeating unit.

This versatility makes this compound a valuable building block for designing complex macromolecular architectures and functional polymer-supported materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered immense interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. The 2,2'-bipyridine unit is a highly desirable component in these structures because its chelating nitrogen atoms can bind strongly to metal centers, while the rigid aromatic framework serves as a structural linker.

This compound can be employed as a functional ligand in the synthesis of MOFs and coordination polymers. It can be used in two principal ways:

As a primary building block: If further functionalized with coordinating groups like carboxylates, the this compound derivative can act as the primary linker that connects metal centers to form the framework. The chloro group would then serve as a functional decoration on the pore walls of the resulting MOF.

As an ancillary or modulating ligand: It can be incorporated into the coordination sphere of the metal center to control the geometry and connectivity of the final structure, or to introduce specific electronic properties.

One notable example, MOF-253, was synthesized using 2,2'-bipyridine-5,5'-dicarboxylic acid, creating a porous framework with open bipyridine sites that can readily complex metal ions after the initial synthesis. This demonstrates the power of incorporating bipyridine units into MOFs to create "meta-MOFs" with accessible sites for catalysis or sensing. Using a chlorinated analogue like this compound as a precursor for such linkers would add another layer of functionality to these advanced materials.

| Component Role | Description | Potential Application | Reference |

|---|---|---|---|

| Functional Linker | Acts as a structural bridge between metal centers, with the Cl group decorating the pore surface. | Gas separation, heterogeneous catalysis. | |

| Ancillary Ligand | Occupies coordination sites on the metal cluster, influencing the framework's topology and electronic properties. | Luminescent materials, chemical sensors. | |

| Post-Synthetic Modification Site | The Cl atom serves as a reactive handle for introducing new functional groups after the framework is assembled. | Tunable catalysts, targeted drug delivery. |

Development of Chemical Sensors and Electronic Devices

The ability of the 2,2'-bipyridine scaffold to chelate metal ions is the foundation of its use in chemical sensors. Upon binding to a metal ion, the electronic structure of the bipyridine ligand is perturbed, leading to observable changes in its photophysical properties, such as color (absorption) or fluorescence. This principle allows for the design of chemosensors that can detect the presence and concentration of specific metal ions.

This compound is a valuable platform for developing such sensors. The electron-withdrawing nature of the chlorine atom fine-tunes the ligand's orbital energies, which in turn affects the stability and photophysical characteristics of its metal complexes. This tuning can enhance selectivity, making the sensor more responsive to a target ion over other competing ions. For example, novel bipyridine derivatives have been synthesized to act as selective fluorescent "turn-ON" probes for toxic heavy metal ions like Cd²⁺. Another design, which hybridized a 2,2'-bipyridine chelator with a GFP chromophore, yielded an effective sensor for Zn²⁺ detection in biological imaging.

When integrated into electronic devices, these sensory molecules can convert a chemical binding event into an electrical signal. Potential applications include:

Chemiresistors: A thin film of a polymer or MOF functionalized with this compound units is deposited between two electrodes. When the target analyte binds to the bipyridine sites, it alters the material's conductivity, resulting in a measurable change in resistance.